6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of benzoisoquinoline derivatives This compound is characterized by the presence of morpholine rings and a phenyl group attached to the benzoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with morpholine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Uniqueness
6,7-dimorpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique structural features, such as the presence of morpholine rings and a phenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
6,7-dimorpholin-4-yl-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H25N3O4/c30-25-19-6-8-21(27-10-14-32-15-11-27)24-22(28-12-16-33-17-13-28)9-7-20(23(19)24)26(31)29(25)18-4-2-1-3-5-18/h1-9H,10-17H2 |
InChI Key |
UERRGTQCPHYKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5)N6CCOCC6 |
Origin of Product |
United States |
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